

Potential Therapeutic Applications of Chetoseminudin B and Related Indole Alkaloids: A Technical Guide

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Compound of Interest

Compound Name: *chetoseminudin B*

Cat. No.: *B1249902*

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Executive Summary

Chetoseminudin B is an indole alkaloid natural product isolated from various fungi, including *Acrostalagmus luteoalbus*, *Humicola seminuda*, and *Phaeosphaeria fuckelii*[1]. While direct therapeutic investigations of **chetoseminudin B** are limited in publicly available literature, research into its structural analogues, isolated from the endophytic fungus *Chaetomium* sp. SYP-F7950, reveals significant potential in oncology and infectious diseases. This technical guide synthesizes the available preclinical data on closely related chetoseminudin compounds, providing insights into their cytotoxic and antimicrobial activities, proposed mechanisms of action, and the experimental protocols utilized for their evaluation. This information serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this class of compounds.

Chemical Identity of Chetoseminudin B

Chetoseminudin B is a sulfur-containing indole alkaloid.

- IUPAC Name: (3S,6S)-6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione[1]
- Molecular Formula: $C_{17}H_{21}N_3O_3S_2$ [1]

- Molecular Weight: 395.5 g/mol [1]
- PubChem CID: 11211175[1]

Preclinical Data: Cytotoxic and Antimicrobial Activities of Chetoseminudin Analogues

While specific bioactivity data for **chetoseminudin B** is not detailed in the primary literature, a key study on compounds isolated from *Chaetomium* sp. SYP-F7950 provides valuable quantitative data on its close analogues. These findings highlight the potential of this structural class as therapeutic agents.

In Vitro Cytotoxicity Data

The cytotoxic activity of several chetoseminudin analogues and co-isolated compounds was evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Compound	Cell Line	IC ₅₀ (μmol L ⁻¹)	Reference
Chetoseminudin F	MDA-MB-231 (Breast Cancer)	26.49	[2]
Chaetocochin C	A549 (Lung Cancer)	4.58	[2]
MDA-MB-231 (Breast Cancer)	7.20	[2]	
Ergosterol	A549 (Lung Cancer)	4.84	[2]
Chetomin A	A549 (Lung Cancer)	8.68	[2]
Chetomin	MDA-MB-231 (Breast Cancer)	2.75	[2]

In Vitro Antimicrobial Activity Data

Several compounds demonstrated potent antimicrobial activity against a panel of pathogenic bacteria and a fungus. The minimum inhibitory concentration (MIC) values are presented

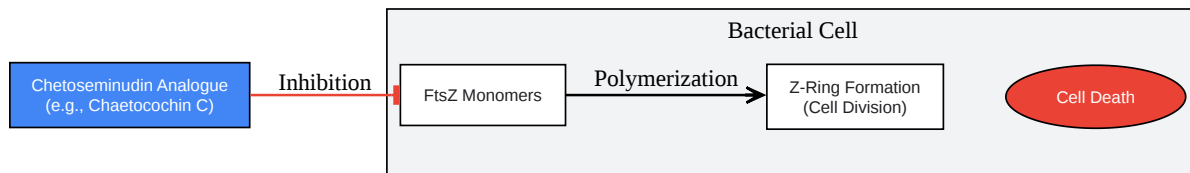
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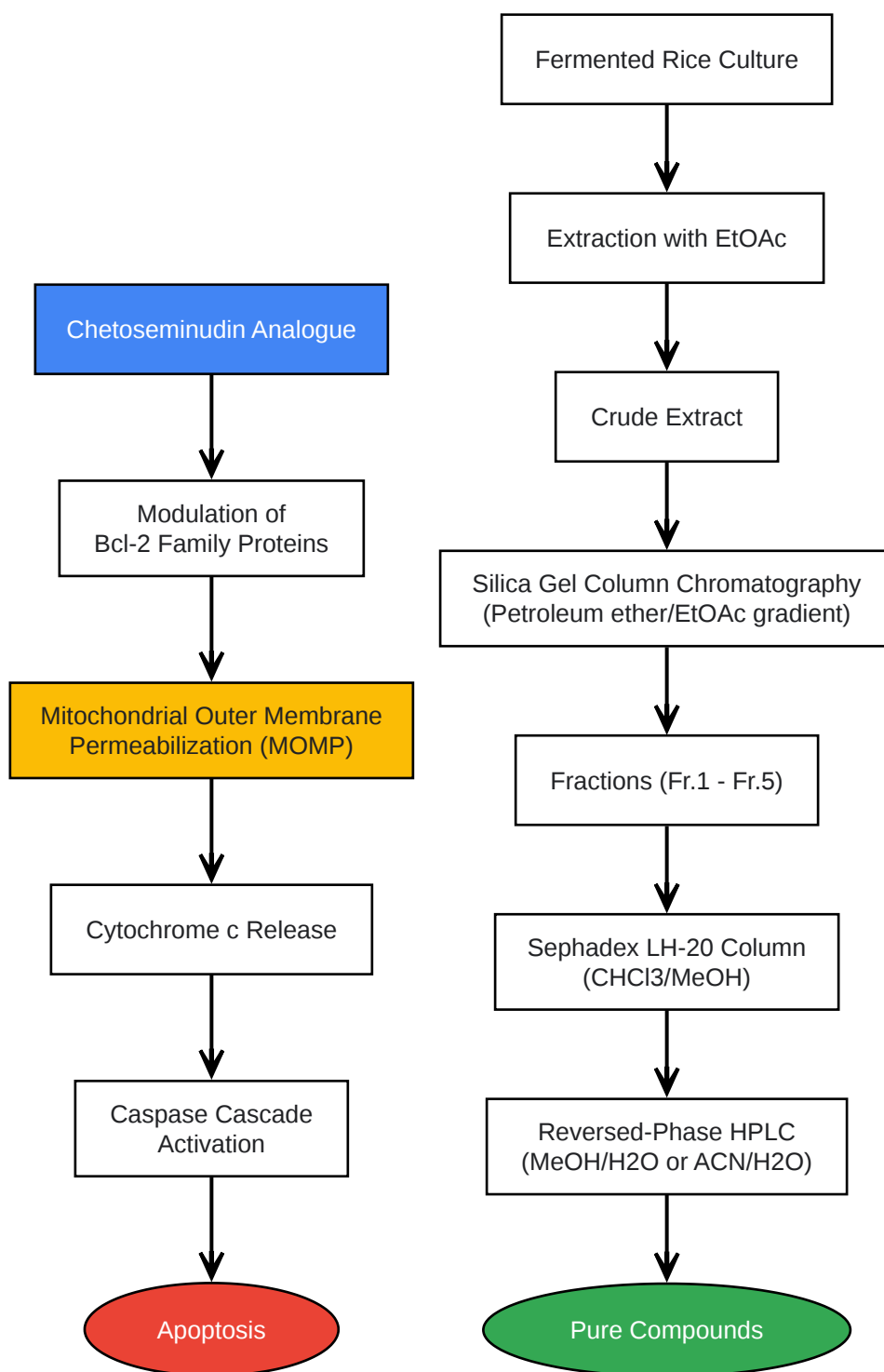
Compound	S. aureus (MIC, $\mu\text{g mL}^{-1}$)	B. subtilis (MIC, $\mu\text{g mL}^{-1}$)	E. faecium (MIC, $\mu\text{g mL}^{-1}$)	C. albicans (MIC, $\mu\text{g mL}^{-1}$)	Reference
Chaetocochin C	0.12	0.25	>10	>10	[2]
Chetomin A	2.4	0.2	3.6	>10	[2]
Chetomin C	-	-	4.1	8.3	[2]
Chetomin	1.2	2.4	3.3	9.6	[2]

Proposed Mechanism of Action

Antimicrobial Mechanism: FtsZ Inhibition

The antimicrobial activity of chaetocochin C, chetomin A, and chetomin is proposed to stem from the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial bacterial cytoskeletal protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ disrupts this process, leading to bacterial cell death. This hypothesis is supported by in silico molecular docking studies which show strong binding interactions between these compounds and the active site of FtsZ from *B. subtilis*. The lack of an FtsZ homologue in eukaryotes suggests that inhibitors targeting this protein may have a high therapeutic index.





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References

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- 2. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
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